"rac-2,3-Dehydro-3,4-dihydro Ivermectin" synthesis and characterization
"rac-2,3-Dehydro-3,4-dihydro Ivermectin" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin
Abstract
Ivermectin, a cornerstone of antiparasitic therapy, continues to inspire the development of novel analogs with potentially enhanced or new biological activities. This guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of a specific analog, rac-2,3-Dehydro-3,4-dihydro Ivermectin. Due to the limited availability of published data on this particular compound, this document outlines a plausible synthetic route, detailed purification protocols, and a robust characterization strategy based on established principles of organic chemistry and analytical science. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration and synthesis of ivermectin derivatives.
Introduction: The Rationale for Ivermectin Analogs
Ivermectin, a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones, has had a profound impact on global health.[1] Its potent and broad-spectrum antiparasitic activity has made it an essential medicine for treating a variety of debilitating diseases in both humans and animals.[2] The chemical scaffold of ivermectin, however, also presents numerous opportunities for modification to create new analogs with potentially improved pharmacokinetic profiles, expanded spectra of activity, or novel therapeutic applications.[3][4]
This guide focuses on a specific, less-documented analog: rac-2,3-Dehydro-3,4-dihydro Ivermectin. The introduction of a double bond at the C2-C3 position and the saturation of the C3-C4 bond represents a subtle yet significant alteration to the ivermectin core. Such a modification could influence the molecule's conformation and its interaction with biological targets. This document serves as a detailed roadmap for its synthesis and structural elucidation.
Proposed Synthetic Pathway
The synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin from the readily available ivermectin starting material can be envisioned as a two-step process: a dehydration reaction to introduce the C2-C3 double bond, followed by a selective reduction of the resulting conjugated system.
Step 1: Dehydration of Ivermectin
The initial step involves the dehydration of the C3-C4 dihydro moiety of ivermectin to create a C2-C3 double bond. This transformation can be achieved using a variety of dehydrating agents. The choice of reagent is critical to avoid unwanted side reactions on the sensitive macrocyclic lactone structure.
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Causality of Experimental Choice: A mild and selective dehydration agent is required. Martin's sulfurane is a good candidate for this purpose, as it is known to effect the dehydration of alcohols under neutral and relatively low-temperature conditions, which is advantageous for complex molecules like ivermectin.
Proposed Reaction:
Ivermectin → 2,3-Dehydro-ivermectin
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Reagents and Conditions:
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Ivermectin
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Martin's sulfurane
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Anhydrous, non-polar solvent (e.g., carbon tetrachloride or benzene)
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Inert atmosphere (e.g., argon or nitrogen)
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Reaction temperature: Room temperature to mild heating (e.g., 40-50 °C)
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Step 2: Selective Reduction of the Conjugated System
The second step involves the selective 1,4-conjugate reduction of the α,β-unsaturated lactone system formed in the previous step. This will saturate the C3-C4 bond while leaving the newly formed C2-C3 double bond intact.
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Causality of Experimental Choice: A chemoselective reducing agent that favors 1,4-addition over 1,2-addition to the carbonyl group is essential. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-established method for the selective 1,2-reduction of enones to allylic alcohols.[5] However, for a 1,4-reduction, a Stryker's reagent-type reduction or a copper-catalyzed hydride reduction would be more appropriate.[6]
Proposed Reaction:
2,3-Dehydro-ivermectin → rac-2,3-Dehydro-3,4-dihydro Ivermectin
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Reagents and Conditions:
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2,3-Dehydro-ivermectin intermediate
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Copper(I) catalyst (e.g., CuI)
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A mild hydride source (e.g., polymethylhydrosiloxane - PMHS)
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A suitable ligand (e.g., a phosphine ligand)
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Anhydrous solvent (e.g., toluene or THF)
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Inert atmosphere
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Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin.
Purification and Isolation Protocol
The crude product from the reaction mixture will likely contain unreacted starting material, the intermediate, the final product, and various byproducts. A multi-step purification protocol is therefore necessary.
Step-by-Step Purification Method
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Work-up: Quench the reaction mixture with a suitable reagent (e.g., water for the reduction step).
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Extraction: Extract the organic components into a suitable solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
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Solvent Removal: Concentrate the organic extract under reduced pressure to obtain the crude product.
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Column Chromatography:
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes. The polarity of the mobile phase should be gradually increased to elute the components based on their polarity.
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Monitoring: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
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Preparative HPLC (if necessary): For obtaining highly pure material for characterization and biological testing, a final purification step using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may be required.
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Column: A C18 column is typically used for ivermectin and its analogs.[7]
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Mobile Phase: A gradient of acetonitrile and water.
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Structural Characterization
A suite of analytical techniques is required to unequivocally confirm the structure and purity of the synthesized rac-2,3-Dehydro-3,4-dihydro Ivermectin.
Analytical Techniques and Expected Results
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | - Disappearance of signals corresponding to the C3 and C4 protons of ivermectin.- Appearance of new signals in the olefinic region (around 5-6 ppm) for the C2 and C3 protons.- Shifts in the signals of neighboring protons due to the new electronic environment. |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Appearance of two new sp² carbon signals and disappearance of two sp³ carbon signals. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | - A molecular ion peak corresponding to the exact mass of C48H72O14. The molecular weight will be 2 amu less than ivermectin (C48H74O14).- A characteristic fragmentation pattern that can be compared to that of ivermectin.[8] |
| HPLC | Purity assessment. | - A single, sharp peak under optimized chromatographic conditions, indicating high purity.[7] |
| FT-IR Spectroscopy | Identification of functional groups. | - Potential shift in the C=O stretching frequency of the lactone due to conjugation with the new double bond. |
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Detailed (Hypothetical) Experimental Protocols
Disclaimer: The following protocols are hypothetical and should be adapted and optimized based on actual laboratory results.
Protocol for Synthesis of 2,3-Dehydro-ivermectin
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To a solution of ivermectin (1.0 g, 1.14 mmol) in anhydrous carbon tetrachloride (50 mL) under an argon atmosphere, add Martin's sulfurane (1.5 g, 2.3 mmol).
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Stir the reaction mixture at 45 °C and monitor the progress by TLC.
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Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to yield the crude 2,3-dehydro-ivermectin, which can be used in the next step without further purification or purified by column chromatography.
Protocol for Synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin
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In a flame-dried flask under argon, dissolve the crude 2,3-dehydro-ivermectin (approx. 1.14 mmol) in anhydrous toluene (50 mL).
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Add copper(I) iodide (0.1 g, 0.5 mmol) and a suitable phosphine ligand.
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Add polymethylhydrosiloxane (PMHS) (1.5 mL) dropwise to the stirred solution.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
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Quench the reaction by the slow addition of aqueous ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the crude product and purify by silica gel column chromatography (hexanes/ethyl acetate gradient).
Protocol for HPLC Analysis
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System: Agilent 1260 Infinity II or equivalent.
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Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm particle size).
-
Mobile Phase A: Water
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Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)
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Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 245 nm.
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Injection Volume: 10 µL.
Conclusion
This technical guide provides a scientifically grounded, albeit theoretical, pathway for the synthesis and characterization of rac-2,3-Dehydro-3,4-dihydro Ivermectin. The proposed two-step synthesis, involving a dehydration followed by a selective conjugate reduction, is based on established and reliable organic chemistry transformations. The detailed protocols for purification and characterization provide a clear framework for isolating and confirming the structure of this novel ivermectin analog. The successful execution of this work would not only yield a new chemical entity for biological evaluation but also contribute valuable knowledge to the chemical space of macrocyclic lactones.
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